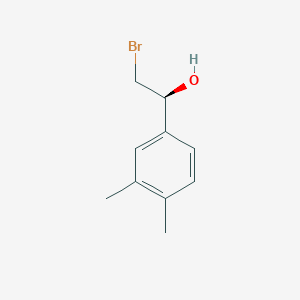![molecular formula C8H5BrF2 B13180912 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)
1-[(E)-2-Bromovinyl]-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-2-Bromovinyl]-3,5-difluorobenzene is an organic compound with the molecular formula C8H5BrF2 This compound is characterized by the presence of a bromovinyl group attached to a difluorobenzene ring
Métodos De Preparación
The synthesis of 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzene with a bromovinyl precursor under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3,5-difluorobenzene is reacted with (E)-2-bromovinylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(E)-2-Bromovinyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromovinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for deprotonation, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted derivatives, epoxides, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
1-[(E)-2-Bromovinyl]-3,5-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromovinyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-[(E)-2-Bromovinyl]-3,5-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3,5-difluorobenzene: Lacks the bromovinyl group, making it less reactive in certain types of chemical reactions.
1-[(E)-2-Chlorovinyl]-3,5-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
1-[(E)-2-Bromovinyl]-2,4-difluorobenzene: Positional isomer with different substitution pattern on the benzene ring, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5BrF2 |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h1-5H/b2-1+ |
Clave InChI |
VFPTWFJFYDDCQH-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)/C=C/Br |
SMILES canónico |
C1=C(C=C(C=C1F)F)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)

![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)

